n-Butyl trifluoroacetate

Description

The exact mass of the compound Butyl trifluoroacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77658. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-Butyl trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Butyl trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-2-3-4-11-5(10)6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDYDTBRUJPBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190149 | |

| Record name | Butyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-64-6 | |

| Record name | Butyl 2,2,2-trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl trifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

n-Butyl Trifluoroacetate: A Comprehensive Technical Guide for the Modern Researcher

In the landscape of contemporary organic synthesis and drug development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of molecules. Among the diverse array of fluorinated building blocks, n-Butyl trifluoroacetate (n-BTFA) has emerged as a versatile and powerful reagent. This guide provides an in-depth exploration of n-BTFA, from its fundamental properties to its practical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Identity and Physicochemical Landscape

n-Butyl trifluoroacetate, systematically named butyl 2,2,2-trifluoroacetate, is an ester characterized by a butyl group linked to a trifluoroacetyl moiety. Its unique properties stem from the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, which significantly influences the reactivity of the carbonyl group.

CAS Number: 367-64-6[1][2][3][4][5][6]

Molecular Formula: C₆H₉F₃O₂[1][2][5][6]

Molecular Weight: 170.13 g/mol [1][7]

A thorough understanding of its physical properties is paramount for its effective use in experimental design. The following table summarizes the key physicochemical data for n-BTFA:

| Property | Value | Source |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 100 °C | [5][8] |

| Density | 1.027 g/cm³ | [5][8] |

| Refractive Index | 1.353 | [2][5][8] |

| Flash Point | 15 °C | [5][8] |

| Solubility | Soluble in most organic solvents | |

| LogP | 1.892 | [2] |

These properties highlight n-BTFA as a relatively volatile, flammable liquid with a density slightly greater than water. Its miscibility with common organic solvents makes it a convenient reagent in a wide range of reaction conditions.

Synthesis of n-Butyl Trifluoroacetate: A Practical Approach

The most prevalent and straightforward method for the laboratory-scale synthesis of n-butyl trifluoroacetate is the Fischer esterification of n-butanol with trifluoroacetic acid. This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution.

Esterification Workflow

The diagram below illustrates the typical workflow for the synthesis of n-butyl trifluoroacetate.

Caption: Workflow for the synthesis of n-butyl trifluoroacetate via Fischer esterification.

Detailed Experimental Protocol

Materials:

-

n-Butanol

-

Trifluoroacetic acid (TFA)[9]

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine n-butanol and trifluoroacetic acid in a 1:1.1 molar ratio.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of n-butanol) to the reaction mixture while stirring. The addition of a strong acid catalyst is crucial to protonate the carbonyl oxygen of trifluoroacetic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by n-butanol.[10][11]

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine. The bicarbonate wash is a critical step to remove both the sulfuric acid catalyst and any unreacted trifluoroacetic acid.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Purification: Purify the crude product by fractional distillation to obtain pure n-butyl trifluoroacetate.

Applications in Organic Synthesis: A Versatile Reagent

The synthetic utility of n-butyl trifluoroacetate is primarily centered on its ability to act as an efficient trifluoroacetylating and, in some cases, a butylating agent.

Trifluoroacetylation Reactions

n-Butyl trifluoroacetate is an effective reagent for the introduction of the trifluoroacetyl group onto various nucleophiles.[1] This transformation is valuable in drug discovery as the trifluoroacetyl group can enhance metabolic stability, binding affinity, and bioavailability.

Mechanism of Trifluoroacetylation:

Caption: General mechanism of trifluoroacetylation using n-butyl trifluoroacetate.

-

O-Trifluoroacetylation: Alcohols and phenols can be readily converted to their corresponding trifluoroacetate esters.

-

N-Trifluoroacetylation: Primary and secondary amines react with n-BTFA to form trifluoroacetamides. This reaction is particularly useful for the protection of amino groups in peptide synthesis.[1][12]

Alkylation Reactions

Under certain conditions, particularly in the presence of a strong acid, n-butyl trifluoroacetate can act as a source of the butyl cation, enabling the alkylation of electron-rich aromatic compounds.[13] This reactivity is analogous to that observed with t-butyl trifluoroacetate.[13][14]

Role in Peptide Synthesis

In the realm of peptide synthesis, trifluoroacetic acid is widely used for the cleavage of tert-butoxycarbonyl (Boc) protecting groups.[15][16] The in-situ formation of trifluoroacetate esters, including n-butyl trifluoroacetate if n-butanol is present as a scavenger, can sometimes lead to side reactions such as trifluoroacetylation of the N-terminus or side chains of the peptide.[12] A thorough understanding of these potential side reactions is crucial for optimizing peptide synthesis protocols.

Analytical Characterization: Spectroscopic Fingerprints

The unambiguous identification and purity assessment of n-butyl trifluoroacetate rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the butyl group. The expected chemical shifts and multiplicities are a triplet for the terminal methyl group, a multiplet for the two methylene groups, and a triplet for the methylene group adjacent to the ester oxygen.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbons of the butyl group and the two carbons of the trifluoroacetyl group (the carbonyl carbon and the trifluoromethyl carbon).[17]

-

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group, which typically exhibits a singlet in the range of -74 to -75 ppm (relative to CFCl₃).[1][18]

Infrared (IR) Spectroscopy

The IR spectrum of n-butyl trifluoroacetate is dominated by a strong absorption band corresponding to the C=O stretching vibration, which appears at a higher frequency (around 1760-1780 cm⁻¹) compared to non-fluorinated esters due to the inductive effect of the trifluoromethyl group.[1][19]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of n-butyl trifluoroacetate reveals characteristic fragmentation patterns.[20] Key fragments include the loss of the butoxy group to give the trifluoroacetyl cation (CF₃CO⁺) and fragmentation of the butyl chain.

Safety and Handling: A Prudent Approach

n-Butyl trifluoroacetate is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Statements:

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[21]

-

Keep away from heat, sparks, and open flames.[21]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[22]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[21]

Conclusion

n-Butyl trifluoroacetate is a valuable and versatile reagent in the arsenal of the modern organic chemist. Its unique combination of a reactive trifluoroacetyl group and a butyl ester moiety makes it a powerful tool for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, synthesis, reactivity, and safe handling, as outlined in this guide, is essential for its effective and responsible utilization in research and development.

References

- Smolecule. (n.d.). Buy n-Butyl trifluoroacetate | 367-64-6.

- Guidechem. (n.d.). 367-64-6 N-BUTYL TRIFLUOROACETATE C6H9F3O2, Formula,NMR,Boiling Point,Density,Flash Point.

- ChemicalBook. (2025, September 25). N-BUTYL TRIFLUOROACETATE | 367-64-6.

- Cheméo. (n.d.). Chemical Properties of Butyl trifluoroacetate (CAS 367-64-6).

- ChemicalBook. (n.d.). 367-64-6(N-BUTYL TRIFLUOROACETATE) Product Description.

- NIST. (n.d.). Butyl trifluoroacetate.

- ChemicalBook. (n.d.). N-BUTYL TRIFLUOROACETATE CAS#: 367-64-6.

- Synquest Labs. (2019, January 8). n-Butyl trifluoroacetate Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). Butyl trifluoroacetate. PubChem Compound Database. Retrieved from [Link]

- Cheméo. (n.d.). Butyl trifluoroacetate.

- NIST. (n.d.). Butyl trifluoroacetate.

- BASF. (2025, December 19). Safety data sheet.

- NIST. (n.d.). Butyl trifluoroacetate Mass spectrum (electron ionization).

- NIST. (n.d.). Butyl trifluoroacetate IR Spectrum.

- ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - T-BUTYL TRIFLUOROACETATE.

-

National Center for Biotechnology Information. (n.d.). 2-Butyl trifluoroacetate. PubChem Compound Database. Retrieved from [Link]

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

- SpectraBase. (n.d.). trifluoroacetic acid, butyl ester - Optional[13C NMR] - Spectrum.

- Svanholm, U., & Parker, V. D. (1973). Alkyl exchange reactions in trifluoroacetic acid. t-Butyl trifluoroacetate, an efficient alkylation agent for aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, 562-566.

- Lundt, B. F., & Johansen, N. L. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.

- ChemicalBook. (n.d.). T-BUTYL TRIFLUOROACETATE(400-52-2) 1H NMR spectrum.

- SpectraBase. (n.d.). trifluoroacetic acid, butyl ester - Optional[19F NMR] - Chemical Shifts.

-

Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

- ResearchGate. (2025, August 5). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.

- Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International journal of peptide and protein research, 22(1), 57-65.

- Jennings, B. (n.d.).

- Oakwood Chemical. (n.d.). n-Butyl trifluoroacetate.

- The Role of Deuterated Trifluoroacetic Acid in Advanced Organic Synthesis. (n.d.).

- Sirine, B., et al. (2023). Study of model reaction of synthesis of n-butyl acetate using IR spectroscopy in solution. Journal of Chemical Technology and Metallurgy, 58(3), 451-455.

- Bentham Science Publisher. (2023, June 8). A Decennial Update on the Applications of Trifluroacetic Acid.

Sources

- 1. Buy n-Butyl trifluoroacetate | 367-64-6 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. N-BUTYL TRIFLUOROACETATE | 367-64-6 [chemicalbook.com]

- 4. Butyl trifluoroacetate (CAS 367-64-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 367-64-6 CAS MSDS (N-BUTYL TRIFLUOROACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Butyl trifluoroacetate [webbook.nist.gov]

- 7. Butyl trifluoroacetate | C6H9F3O2 | CID 78987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-BUTYL TRIFLUOROACETATE CAS#: 367-64-6 [m.chemicalbook.com]

- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 10. barbarajenningsresume.weebly.com [barbarajenningsresume.weebly.com]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkyl exchange reactions in trifluoroacetic acid. t-Butyl trifluoroacetate, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. A Decennial Update on the Applications of Trifluroacetic Acid | Bentham Science [eurekaselect.com]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Butyl trifluoroacetate [webbook.nist.gov]

- 20. Butyl trifluoroacetate [webbook.nist.gov]

- 21. chemicalbook.com [chemicalbook.com]

- 22. download.basf.com [download.basf.com]

An In-Depth Technical Guide to n-Butyl Trifluoroacetate: Properties, Synthesis, and Applications

Abstract

n-Butyl trifluoroacetate (BTFA) is a pivotal reagent in modern organic synthesis, primarily recognized for its role as an efficient source of the trifluoroacetyl group. This guide provides a comprehensive technical overview of BTFA, beginning with its fundamental physicochemical properties, including its precise molecular weight and formula. We delve into the prevalent methodologies for its synthesis, offering a detailed, field-tested protocol for its preparation via Fischer esterification. Furthermore, this document outlines the analytical techniques essential for its structural verification and purity assessment, including mass spectrometry, NMR, and IR spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Finally, we explore its critical applications in research and drug development, particularly in acylation reactions and peptide chemistry, while also addressing the necessary safety and handling protocols.

Core Physicochemical Properties of n-Butyl Trifluoroacetate

n-Butyl trifluoroacetate is the ester formed from n-butanol and trifluoroacetic acid. The incorporation of the highly electronegative trifluoromethyl (-CF₃) group imparts unique reactivity and physical properties compared to its non-fluorinated analog, n-butyl acetate.

The definitive identification and characterization of a chemical entity begin with its molecular formula and weight. These foundational data points are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₉F₃O₂ | PubChem[1], NIST[2] |

| Molecular Weight | 170.13 g/mol | PubChem[1], Smolecule[3] |

| Exact Mass | 170.05546401 Da | PubChem[1] |

| IUPAC Name | butyl 2,2,2-trifluoroacetate | PubChem[1], Smolecule[3] |

| CAS Registry Number | 367-64-6 | NIST[2][4] |

| Appearance | Colorless liquid | Alfa Aesar MSDS[1] |

| Boiling Point | 100 °C | ChemicalBook[5] |

| Density | 1.027 g/cm³ | ChemicalBook[5] |

| Refractive Index | 1.353 | Guidechem[6] |

| Flash Point | 15 °C | ChemicalBook[5] |

Molecular Structure

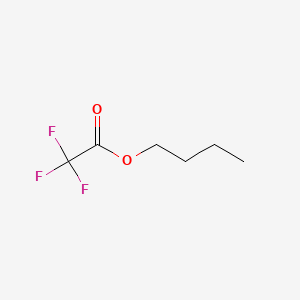

The structure of n-butyl trifluoroacetate features a butyl group linked to a trifluoroacetate moiety through an ester bond. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is the chemical basis for its utility as a trifluoroacetylating agent.

Caption: Molecular structure of n-butyl trifluoroacetate (C₆H₉F₃O₂).

Synthesis of n-Butyl Trifluoroacetate

The most common and industrially scalable method for preparing n-butyl trifluoroacetate is the Fischer esterification of n-butanol with trifluoroacetic acid (TFA), typically catalyzed by a strong acid like sulfuric acid.[3]

Mechanistic Rationale

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution.

-

Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of trifluoroacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair on the hydroxyl oxygen of n-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

The use of a strong acid catalyst is crucial to accelerate this otherwise slow equilibrium. Driving the reaction to completion often involves removing the water byproduct, for instance, by using a Dean-Stark apparatus.

Step-by-Step Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of n-butyl trifluoroacetate on a laboratory scale.

Materials:

-

n-Butanol (1.0 eq)

-

Trifluoroacetic acid (1.1 eq)

-

Concentrated Sulfuric Acid (0.05 eq)

-

Toluene (as solvent for azeotropic water removal)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to minimize water content.

-

Reagent Addition: Charge the flask with n-butanol (e.g., 74.12 g, 1.0 mol) and toluene (100 mL).

-

Acid Addition: Slowly and carefully add trifluoroacetic acid (e.g., 125.4 g, 1.1 mol) to the flask with stirring. The reaction is exothermic.

-

Catalyst Addition: Once the mixture has cooled, add concentrated sulfuric acid (e.g., 2.7 mL, 0.05 mol) dropwise.

-

Reflux: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 4-6 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Workup - Washing: Wash the organic layer sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Finally, wash with brine (1 x 100 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by fractional distillation to yield pure n-butyl trifluoroacetate.

Caption: Experimental workflow for the synthesis of n-butyl trifluoroacetate.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized n-butyl trifluoroacetate. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

| Technique | Key Diagnostic Features |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 170.[3] Characteristic fragments at m/z 113 [CF₃CO₂]⁺ and m/z 69 [CF₃]⁺.[3] |

| ¹⁹F NMR | A sharp singlet in the range of -74 to -75 ppm (referenced to CFCl₃), characteristic of a trifluoroacetate ester.[3] |

| ¹H NMR | Signals corresponding to the n-butyl group: a triplet for the -O-CH₂- protons, a sextet for the -CH₂- protons, a sextet for the next -CH₂- protons, and a triplet for the terminal -CH₃ protons. |

| ¹³C NMR | A quartet for the CF₃ carbon (due to C-F coupling) and a carbonyl carbon signal, along with four signals for the butyl group carbons. |

| Infrared (IR) Spectroscopy | A strong C=O stretching vibration in the range of 1760-1780 cm⁻¹, which is higher than typical esters due to the electron-withdrawing effect of the CF₃ group.[3] |

digraph "Analytical_Workflow" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", style="filled,rounded"]; edge [fontname="sans-serif", fontsize=10, color="#EA4335"];// Nodes Start [label="Synthesized Product", shape=ellipse, fillcolor="#FBBC05"]; MS [label="Mass Spectrometry\n(Verify Molecular Weight & Fragmentation)"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)\n(Confirm Connectivity & Structure)"]; IR [label="IR Spectroscopy\n(Identify Key Functional Groups, e.g., C=O)"]; Purity [label="Purity Assessment\n(GC, HPLC)"]; End [label="Structurally Confirmed\n& Pure BTFA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Start -> MS; Start -> NMR; Start -> IR; MS -> Purity; NMR -> Purity; IR -> Purity; Purity -> End;

}

Caption: Analytical workflow for the characterization of n-butyl trifluoroacetate.

Applications in Organic Synthesis and Drug Development

The primary utility of n-butyl trifluoroacetate lies in its ability to act as an efficient trifluoroacetylating agent.[3] The trifluoroacetyl group is a valuable moiety in medicinal chemistry and materials science, often used to enhance thermal stability, lipophilicity, and metabolic resistance of molecules.

-

Acylation of Nucleophiles: BTFA readily reacts with alcohols, phenols, and amines to introduce a trifluoroacetyl protecting group or to synthesize trifluoroacetylated compounds of interest.[3] This is particularly useful in peptide synthesis for the protection of amino acid side chains.[3]

-

Peptide Sequencing: It finds application in Edman degradation, a method for sequencing amino acids in a peptide. BTFA reacts with the N-terminal amino acid, creating a derivative that can be identified.[3]

-

Reagent and Solvent: Due to its moderate polarity and ability to act as a mild Lewis acid, BTFA can also serve as a solvent or catalyst in specific organic transformations.[3]

Safety, Handling, and Storage

n-Butyl trifluoroacetate is a hazardous chemical and must be handled with appropriate safety precautions. Its GHS classification highlights its primary risks.[1]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemically resistant gloves (e.g., butyl rubber).[7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[8]

-

Use only non-sparking tools.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. The material may be suitable for disposal at a licensed chemical destruction plant.[7]

Conclusion

n-Butyl trifluoroacetate is a compound of significant utility, defined by its molecular formula C₆H₉F₃O₂ and molecular weight of 170.13 g/mol . Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic methods. The unique reactivity imparted by the trifluoromethyl group makes it an indispensable reagent for trifluoroacetylation in academic research and the pharmaceutical industry. Adherence to strict safety protocols is mandatory when handling this flammable and corrosive substance. This guide serves as a foundational resource for professionals utilizing n-butyl trifluoroacetate in their scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78987, Butyl trifluoroacetate. Retrieved from [Link]

-

NIST (n.d.). Butyl trifluoroacetate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST (n.d.). Butyl trifluoroacetate Notes. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of Butyl trifluoroacetate (CAS 367-64-6). Retrieved from [Link]

-

Cheméo (n.d.). Butyl trifluoroacetate PDF. Retrieved from [Link]

-

NIST (n.d.). Butyl trifluoroacetate IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Aromalake Chemical Co., Ltd. (n.d.). n-Butyl 1,1,2,2-tetrafluoroethyl ether. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl trifluoroacetate [webbook.nist.gov]

- 3. Buy n-Butyl trifluoroacetate | 367-64-6 [smolecule.com]

- 4. Butyl trifluoroacetate [webbook.nist.gov]

- 5. 367-64-6 CAS MSDS (N-BUTYL TRIFLUOROACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. download.basf.com [download.basf.com]

n-Butyl trifluoroacetate safety data sheet (SDS) and handling precautions

An In-Depth Technical Guide to the Safe Handling of n-Butyl Trifluoroacetate for Laboratory Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the safety profile and handling requirements for n-Butyl trifluoroacetate (BTFA). It is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety within the laboratory.

Understanding the Compound: Physicochemical Profile and Inherent Risks

n-Butyl trifluoroacetate (CAS No. 367-64-6) is a colorless liquid with the molecular formula C₆H₉F₃O₂.[1][2] A comprehensive understanding of its physical and chemical properties is the foundation for a robust safety protocol. The causality behind many handling precautions is directly linked to these intrinsic characteristics.

Table 1: Physicochemical Properties of n-Butyl Trifluoroacetate

| Property | Value | Implication for Handling |

| Boiling Point | 100 °C | The relatively low boiling point suggests that vapor can be generated at ambient and slightly elevated temperatures, increasing the risk of inhalation exposure.[1][3] |

| Flash Point | 15 °C | This low flash point indicates that BTFA is a highly flammable liquid, capable of forming an ignitable mixture with air at or below room temperature.[1][3] |

| Density | 1.027 g/mL | Being slightly denser than water, it will not float, which is a consideration for spill cleanup procedures involving water.[1][3] |

| Vapor Density | Heavier than air | Vapors can accumulate in low-lying areas, increasing the risk of ignition from distant sources. |

The trifluoroacetate moiety is a key structural feature that influences its reactivity and toxicological profile. While specific toxicological data for BTFA is not extensively published, the compound is known to be corrosive and a lachrymator, causing severe skin burns, eye damage, and respiratory irritation upon contact or inhalation.[2]

Hazard Identification and Risk Assessment: A Multi-faceted Approach

BTFA presents a combination of flammability, corrosive, and irritant hazards. A thorough risk assessment is mandatory before any experimental work is initiated.

GHS Classification and Hazards:

-

Flammable Liquids (Category 2): H225 - Highly flammable liquid and vapor.[2]

-

Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]

The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Ingestion is a less common route in a laboratory setting but can have severe consequences.

Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

To ensure personnel safety, a hierarchy of controls must be implemented. This approach prioritizes the most effective control measures.

Caption: Hierarchy of control measures for handling BTFA.

Engineering Controls: The First Line of Defense

All work with n-Butyl trifluoroacetate must be conducted in a certified chemical fume hood. The rationale for this is twofold: it provides adequate ventilation to prevent the accumulation of flammable vapors and protects the user from inhaling corrosive and irritating aerosols. The fume hood's exhaust system effectively captures and removes these hazards from the breathing zone of the operator.

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, experiment-specific SOP must be written and approved before work begins. This document should include:

-

A step-by-step description of the experimental procedure.

-

Quantities of BTFA to be used.

-

A comprehensive list of all required PPE.

-

Emergency procedures for spills, fires, and personnel exposure.

-

Waste disposal procedures.

All personnel handling the substance must be trained on the specific hazards and the contents of the SOP.

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is critical to prevent direct contact with BTFA.

Table 2: Recommended Personal Protective Equipment for Handling n-Butyl Trifluoroacetate

| PPE Category | Item | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[6][7] |

| Skin Protection | Flame-resistant lab coat and appropriate gloves | A flame-resistant lab coat should be worn over personal clothing. For gloves, butyl rubber or Viton are recommended for their high resistance to esters. Always check the glove manufacturer's compatibility chart. Double-gloving may be appropriate for larger quantities. |

| Respiratory Protection | Not typically required with proper engineering controls | If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] Respirator use requires prior medical clearance and fit-testing. |

Safe Handling and Storage Protocols

General Handling

-

Grounding and Bonding: Due to its high flammability and low flash point, containers of BTFA must be grounded and bonded during transfer to prevent the buildup of static electricity, which could serve as an ignition source.[8][9]

-

Use of Non-Sparking Tools: All tools used in the vicinity of BTFA should be made of non-sparking materials (e.g., brass, bronze).[8][9]

-

Avoid Incompatibilities: Keep BTFA away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[10]

Storage

-

Dedicated Flammables Cabinet: Store BTFA in a tightly sealed container within a designated and approved flammables storage cabinet.[11]

-

Ventilation and Temperature Control: The storage area should be cool, dry, and well-ventilated to prevent vapor accumulation.[8][12]

-

Ignition Source Control: Ensure that the storage area is free of any potential ignition sources, such as open flames, sparks, or hot surfaces.[12][13]

Emergency Procedures: Preparedness and Response

A clear and concise emergency response plan is crucial. All laboratory personnel should be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Personnel Exposure

Caption: Workflow for responding to personnel exposure to BTFA.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Spill Response

The response to a spill depends on its size and location.

Table 3: Spill Response Procedures for n-Butyl Trifluoroacetate

| Spill Size | Procedure |

| Small Spill (<100 mL) | 1. Alert personnel in the immediate area. 2. Ensure the spill is contained within the fume hood. 3. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).[10] 4. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11] 5. Decontaminate the spill area with a mild detergent and water.[15] |

| Large Spill (>100 mL) | 1. Evacuate the laboratory immediately.[16] 2. Alert laboratory personnel and contact the institution's emergency response team (e.g., Environmental Health and Safety). 3. If safe to do so, close the fume hood sash and shut off any potential ignition sources. 4. Do not attempt to clean up a large spill unless you are trained and equipped to do so. |

Waste Disposal

Waste n-Butyl trifluoroacetate and materials contaminated with it must be disposed of as hazardous waste.

-

Containerization: Collect waste in a properly labeled, sealed container. The container should be compatible with BTFA.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "n-Butyl Trifluoroacetate".

-

Disposal: Follow all institutional, local, and national regulations for the disposal of flammable and corrosive chemical waste.[8] Do not dispose of BTFA down the drain.

Conclusion

n-Butyl trifluoroacetate is a valuable reagent in research and development, but its hazardous properties demand a rigorous and well-documented safety protocol. By understanding its physicochemical properties and implementing a multi-layered safety approach based on the hierarchy of controls, researchers can minimize the risks associated with its use. Adherence to the detailed handling, storage, emergency, and disposal procedures outlined in this guide is essential for ensuring a safe laboratory environment.

References

-

Chemical Properties of Butyl trifluoroacetate (CAS 367-64-6). Cheméo. [Link]

-

Butyl trifluoroacetate | C6H9F3O2 | CID 78987. PubChem - NIH. [Link]

-

Butyl trifluoroacetate. Cheméo. [Link]

-

Safety Data Sheet: N-butyl acetate. Chemos GmbH&Co.KG. [Link]

-

Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

-

Chemical Spill Procedures. Princeton EHS. [Link]

-

Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

-

N-BUTYL ACETATE. J.T. Baker. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - n-Butyl acetate. CDC. [Link]

Sources

- 1. 367-64-6 CAS MSDS (N-BUTYL TRIFLUOROACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Butyl trifluoroacetate | C6H9F3O2 | CID 78987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-BUTYL TRIFLUOROACETATE CAS#: 367-64-6 [m.chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butyl acetate [cdc.gov]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemos.de [chemos.de]

- 10. louisville.edu [louisville.edu]

- 11. trc-corp.com [trc-corp.com]

- 12. download.basf.com [download.basf.com]

- 13. download.basf.com [download.basf.com]

- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

A Comprehensive Technical Guide to the Physical Properties of n-Butyl Trifluoroacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount for predictable and successful outcomes. n-Butyl trifluoroacetate (BTFA) is a significant building block and reagent in organic synthesis, valued for its ability to introduce the trifluoroacetyl group. This guide provides an in-depth exploration of two of its core physical properties: boiling point and density. An accurate grasp of these characteristics is crucial for safe handling, reaction setup, and purification processes.

Introduction to n-Butyl Trifluoroacetate

n-Butyl trifluoroacetate, with the chemical formula C₆H₉F₃O₂ and a molecular weight of 170.13 g/mol , is the ester formed from n-butanol and trifluoroacetic acid.[1][2] The presence of the highly electronegative trifluoromethyl group significantly influences the molecule's properties, differentiating it from its non-fluorinated analog, n-butyl acetate.[3] This compound is utilized in various chemical transformations, including acylation reactions and as a solvent in specific applications.[1] Its CAS number is 367-64-6.[2][4][5]

Core Physical Properties

The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For n-butyl trifluoroacetate, the polar carbonyl group and the highly polar carbon-fluorine bonds in the trifluoromethyl group are key determinants of its boiling point and density.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. There is some variation in the reported boiling point of n-butyl trifluoroacetate in the literature. Several chemical suppliers and databases report a boiling point of 100 °C at standard atmospheric pressure.[6][7] However, other sources indicate a boiling point of 70.3 °C at 760 mmHg .[8] The NIST WebBook, a highly authoritative source, also lists a boiling point of 373.30 K, which translates to 100.15 °C.[9][10] This discrepancy highlights the importance of consulting multiple reliable sources and considering the purity of the substance and the experimental conditions under which the measurement was taken. For practical laboratory applications, assuming a boiling point of approximately 100-101 °C is a reasonable starting point for distillation and reflux setups.

The density of a substance is its mass per unit volume. For n-butyl trifluoroacetate, the most consistently reported density is 1.027 g/mL .[6][7] One source reports a significantly different density of 1.711 g/mL, which appears to be an outlier when compared to other available data.[8] Given the consistency across multiple other sources, the value of 1.027 g/mL should be considered the more reliable figure for experimental and process design calculations. This density indicates that n-butyl trifluoroacetate is slightly denser than water.

Data Summary Table

| Physical Property | Reported Value | Source(s) |

| Boiling Point | 100 °C | [6][7] |

| 70.3 °C at 760 mmHg | [8] | |

| 100.15 °C (373.30 K) | [9][10] | |

| Density | 1.027 g/mL | [6][7] |

| 1.711 g/mL | [8] |

Experimental Verification of Physical Properties

To ensure the accuracy of physical property data for a specific batch of n-butyl trifluoroacetate, experimental verification is recommended. Below are standard laboratory protocols for determining boiling point and density.

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of n-butyl trifluoroacetate and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction may be necessary for a more accurate determination.

-

Equipment: Use a calibrated pycnometer or a precise micropipette and an analytical balance.

-

Mass of Empty Pycnometer: Accurately weigh the empty, clean, and dry pycnometer.

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it.

-

Mass of Pycnometer with Sample: Empty, dry the pycnometer, fill it with n-butyl trifluoroacetate, and weigh it.

-

Calculation: Calculate the density of n-butyl trifluoroacetate using the formula: Density = (Mass of sample) / (Volume of sample) The volume of the sample is determined from the mass of the water and its known density at the recorded temperature.

Workflow Diagrams

Caption: Experimental workflow for boiling point determination.

Caption: Experimental workflow for density determination.

Conclusion

The physical properties of n-butyl trifluoroacetate, specifically its boiling point and density, are critical parameters for its effective and safe use in research and development. While there are some discrepancies in the reported values, a boiling point of approximately 100 °C and a density of 1.027 g/mL are the most consistently cited and reliable figures. It is always best practice for scientists to verify the properties of the specific batch of a reagent being used through the straightforward experimental protocols outlined in this guide. This ensures the highest level of accuracy and control in experimental design and execution.

References

-

sodium laurate, 629-25-4 . The Good Scents Company. [Link]

-

Butyl trifluoroacetate | C6H9F3O2 | CID 78987 . PubChem - NIH. [Link][5]

-

Chemical Properties of Butyl trifluoroacetate (CAS 367-64-6) . Cheméo. [Link]

-

Sodium laurate . Wikipedia. [Link]

Sources

- 1. Buy n-Butyl trifluoroacetate | 367-64-6 [smolecule.com]

- 2. Butyl trifluoroacetate [webbook.nist.gov]

- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Butyl trifluoroacetate | C6H9F3O2 | CID 78987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 367-64-6 CAS MSDS (N-BUTYL TRIFLUOROACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N-BUTYL TRIFLUOROACETATE CAS#: 367-64-6 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemeo.com [chemeo.com]

- 10. Butyl trifluoroacetate [webbook.nist.gov]

A Comprehensive Guide to the Solubility of n-Butyl Trifluoroacetate in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

n-Butyl trifluoroacetate (BTFA) is a pivotal reagent in modern organic synthesis, prized for its role in introducing the trifluoroacetyl moiety into complex molecules, thereby modulating their chemical and physical properties.[1] Its efficacy in pharmaceutical and agrochemical development is intrinsically linked to its behavior in solution. This technical guide provides a deep dive into the solubility characteristics of n-butyl trifluoroacetate. In the absence of extensive published quantitative data, this paper establishes a robust theoretical framework based on physicochemical principles and analog comparison to predict its solubility profile. Furthermore, we provide a detailed, self-validating experimental protocol for researchers to determine precise solubility in their specific solvent systems, ensuring both scientific integrity and practical applicability.

The Molecular Basis of Solubility: A Theoretical Framework

The solubility of a compound is dictated by its intermolecular interactions with the solvent—a principle encapsulated by the adage "like dissolves like."[2] The molecular architecture of n-butyl trifluoroacetate presents a fascinating duality that governs its solubility profile.

-

The Polar Headgroup: The molecule features a highly polar trifluoroacetate group (-C(O)CF₃). The potent electron-withdrawing effect of the three fluorine atoms creates a significant partial positive charge on the carbonyl carbon, enhancing the polarity of this region.[1] The carbonyl oxygen can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.[3]

-

The Non-Polar Tail: A four-carbon alkyl chain (n-butyl group) constitutes the non-polar, lipophilic portion of the molecule. This tail facilitates solubility in non-polar organic solvents through van der Waals forces.

This amphiphilic nature suggests that n-butyl trifluoroacetate will exhibit broad solubility across a spectrum of organic solvents. Its behavior can be predicted by examining its physicochemical properties, particularly its octanol-water partition coefficient (LogP), which is a measure of lipophilicity. A computed XLogP3 value of 2.1 indicates a moderate preference for lipophilic environments.[3]

Caption: Molecular interactions governing BTFA solubility.

Physicochemical Properties of n-Butyl Trifluoroacetate

A thorough understanding of a compound's physical and chemical properties is essential for predicting its behavior. The table below summarizes key data for n-butyl trifluoroacetate.

| Property | Value | Source(s) |

| CAS Number | 367-64-6 | [3][4] |

| Molecular Formula | C₆H₉F₃O₂ | [3][4] |

| Molecular Weight | 170.13 g/mol | [3] |

| Boiling Point | ~100 °C | [5][6] |

| Density | ~1.027 g/mL | [5][6] |

| Flash Point | 15 °C | [5] |

| Refractive Index | ~1.353 | [5][6] |

| LogP (Octanol/Water) | ~1.9 - 2.1 | [3][7] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

Predicted Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for n-butyl trifluoroacetate is not widely published. However, by leveraging data from its close structural analog, ethyl trifluoroacetate, and applying first principles, a reliable predictive profile can be constructed. Ethyl trifluoroacetate is reported as being miscible with common organic solvents such as chloroform, methanol, ethanol, and ether.[8][9][10][11][12] The replacement of the ethyl group with a larger n-butyl group in BTFA increases its non-polar character, which is expected to enhance its solubility in non-polar solvents while maintaining excellent solubility in a wide array of polar aprotic and protic solvents.

The following table provides a predicted solubility profile. It is imperative for researchers to confirm these qualitative predictions with quantitative experimental data for their specific application.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Miscible | The n-butyl chain promotes strong van der Waals interactions. |

| Toluene | Non-Polar (Aromatic) | Miscible | Similar to hexane, favorable interactions with the non-polar tail. |

| Diethyl Ether | Polar Aprotic | Miscible | Based on analog data and moderate polarity.[9] |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | A common solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Excellent solvent for moderately polar compounds. |

| Ethyl Acetate | Polar Aprotic | Miscible | Structurally similar ester, "like dissolves like." |

| Acetone | Polar Aprotic | Miscible | Good general-purpose polar aprotic solvent. |

| Acetonitrile (ACN) | Polar Aprotic | Miscible | Commonly used in chromatography with similar compounds.[13] |

| Methanol | Polar Protic | Miscible | Analog data shows miscibility; H-bond accepting capability helps.[8][11] |

| Ethanol | Polar Protic | Miscible | Analog data shows miscibility.[9] |

| Water | Polar Protic | Very Low / Insoluble | The large non-polar butyl group dominates, overriding the polar head.[7] |

Experimental Protocol for Quantitative Solubility Determination

To ensure accuracy and reproducibility, the following gravimetric method is recommended for determining the solubility of n-butyl trifluoroacetate in a chosen solvent. This protocol is designed to be a self-validating system.

Objective: To determine the solubility of n-butyl trifluoroacetate (in g/100 mL) in a specific organic solvent at a controlled temperature.

Materials:

-

n-Butyl trifluoroacetate (≥98% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Scintillation vials with screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of n-butyl trifluoroacetate to a scintillation vial. The goal is to have undissolved solid remaining after equilibration.

-

Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a minimum of 24 hours to ensure the solution is fully saturated. Gentle agitation should be maintained.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant into a syringe, ensuring no solid particles are disturbed.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered, saturated solution into a pre-weighed, dry collection vial. Record the exact mass of the empty vial (m_vial).

-

-

Solvent Evaporation:

-

Place the collection vial containing the filtered solution in a drying oven at a moderate temperature (e.g., 50-60 °C) until all the solvent has evaporated and the mass is constant. Alternatively, use a vacuum desiccator at room temperature.

-

Caution: Ensure the oven temperature is well below the boiling point of BTFA (100 °C) to avoid loss of the solute.

-

-

Mass Determination and Calculation:

-

Once dry, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute (m_total).

-

Calculate the mass of the dissolved BTFA: m_solute = m_total - m_vial.

-

Calculate the solubility: Solubility ( g/100 mL) = (m_solute / Volume of aliquot in mL) * 100.

-

Sources

- 1. Buy n-Butyl trifluoroacetate | 367-64-6 [smolecule.com]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. Butyl trifluoroacetate | C6H9F3O2 | CID 78987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butyl trifluoroacetate (CAS 367-64-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 367-64-6 CAS MSDS (N-BUTYL TRIFLUOROACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. N-BUTYL TRIFLUOROACETATE CAS#: 367-64-6 [m.chemicalbook.com]

- 7. chemeo.com [chemeo.com]

- 8. nbinno.com [nbinno.com]

- 9. CAS 383-63-1: Ethyl trifluoroacetate | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 12. eqipped.com [eqipped.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Discovery and First Synthesis of n-Butyl Trifluoroacetate

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of n-butyl trifluoroacetate (BTFA), a compound of significant interest in organic synthesis and materials science. We delve into the historical context of its creation, rooted in the mid-20th century advancements in organofluorine chemistry. The core of this document is a detailed exploration of the first synthesis, predicated on the acid-catalyzed esterification of trifluoroacetic acid with n-butanol. We will dissect the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, and present key physicochemical and spectroscopic data for the compound. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this important fluorinated ester.

Introduction: The Dawn of Organofluorine Chemistry

The mid-20th century was a period of explosive growth in the field of organic chemistry, much of it driven by the systematic investigation of fluorine-containing compounds. The unique electronic properties of the fluorine atom—its high electronegativity and relatively small size—impart remarkable and often unpredictable characteristics to organic molecules. These properties include enhanced thermal stability, increased lipophilicity, and altered metabolic pathways, making organofluorine compounds highly valuable in pharmaceuticals, agrochemicals, and materials science.

At the heart of this chemical revolution was trifluoroacetic acid (TFA), a structurally simple yet powerful synthetic building block.[1] TFA is a strong carboxylic acid, its acidity significantly amplified by the potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group. The quest to incorporate this trifluoroacetyl moiety into a wider array of molecules naturally led to the exploration of its esters. Among these, n-butyl trifluoroacetate emerged as a versatile reagent and a subject of academic interest. Its synthesis represents a classic application of fundamental organic reaction principles to the then-nascent field of organofluorine chemistry.

The Pioneering Synthesis: Acid-Catalyzed Esterification

The first synthesis of n-butyl trifluoroacetate was achieved through the direct esterification of trifluoroacetic acid with n-butanol. This reaction is a specific example of the Fischer esterification, a cornerstone of organic synthesis. The general method involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3]

The esterification is a reversible, equilibrium-driven process.[3] Understanding the mechanism is crucial to appreciating the experimental choices made to drive the reaction toward the desired product.

-

Step 1: Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of trifluoroacetic acid by the strong acid catalyst. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The powerful inductive effect of the -CF₃ group already makes this carbon highly electron-deficient, but protonation activates it further.

-

Step 2: Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Step 3: Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original carboxyl hydroxyl groups. This is an intramolecular or solvent-mediated process that converts a hydroxyl group into a good leaving group—water.

-

Step 4: Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

-

Step 5: Deprotonation: The protonated ester is the final intermediate. A weak base (such as water or another alcohol molecule) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, n-butyl trifluoroacetate.

To maximize the yield, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically achieved in two ways:

-

Use of Excess Reactant: Employing an excess of one of the reactants, usually the less expensive one (in this case, often n-butanol), pushes the equilibrium towards the products.[4]

-

Removal of Water: As water is formed during the reaction, its removal will continuously drive the reaction forward.[3][5] This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

The following diagram illustrates the acid-catalyzed esterification mechanism for the synthesis of n-butyl trifluoroacetate.

Caption: Mechanism of Fischer Esterification for BTFA synthesis.

Recreating the Synthesis: A Validated Protocol

This section provides a detailed, self-validating protocol for the synthesis of n-butyl trifluoroacetate, based on the principles of the first synthetic methods.

-

Trifluoroacetic acid (TFA)

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

The overall workflow for the synthesis and purification is outlined below.

Caption: Experimental workflow for BTFA synthesis and purification.

Caution: Trifluoroacetic acid is highly corrosive and volatile. Concentrated sulfuric acid is also extremely corrosive. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6]

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 50.0 mL of n-butanol.

-

Catalyst Addition: Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the n-butanol with stirring. The mixture will warm slightly.

-

TFA Addition: Cool the flask in an ice bath. Slowly add 27.0 mL (approx. 0.37 mol) of trifluoroacetic acid to the stirred alcohol-catalyst mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-3 hours to allow the reaction to approach equilibrium.

-

Workup - Cooling and Quenching: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with 50 mL of cold water to remove the bulk of the unreacted alcohol and sulfuric acid.

-

Carefully wash the organic layer with 50 mL portions of saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining trifluoroacetic acid and sulfuric acid. Vent the separatory funnel frequently to release CO₂ pressure.

-

Wash the organic layer one final time with 50 mL of water or brine to remove any residual salts.

-

-

Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the crude product over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

-

Purification: Filter the drying agent from the crude ester. Purify the liquid by fractional distillation. Collect the fraction boiling between 102-104°C.[7] The expected product is a colorless liquid.[8]

Characterization and Physicochemical Properties

Proper characterization is essential to confirm the identity and purity of the synthesized n-butyl trifluoroacetate.

The following table summarizes key physical properties of n-butyl trifluoroacetate.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉F₃O₂ | [9][10] |

| Molecular Weight | 170.13 g/mol | [2][9] |

| CAS Number | 367-64-6 | [9][10] |

| Appearance | Colorless Liquid | [8] |

| Boiling Point | 102-103 °C (at 713 Torr) | [7] |

| Density | 1.016 g/cm³ (at 20 °C) | [7] |

-

Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum of n-butyl trifluoroacetate is the strong carbonyl (C=O) stretching vibration. This band appears at a significantly higher frequency (typically 1760-1780 cm⁻¹) compared to non-fluorinated aliphatic esters (around 1735 cm⁻¹).[2] This shift is due to the strong electron-withdrawing nature of the -CF₃ group, which strengthens the C=O bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group, with chemical shifts influenced by the adjacent electron-withdrawing trifluoroacetate group.

-

¹³C NMR: The carbon spectrum will show distinct peaks for the four unique carbons of the butyl chain and the two carbons of the trifluoroacetate moiety.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single, sharp resonance for the three equivalent fluorine atoms of the -CF₃ group.

-

-

Mass Spectrometry: Electron ionization mass spectrometry of n-butyl trifluoroacetate shows a molecular ion peak at m/z 170.[2] Characteristic fragmentation patterns include the loss of butyl and trifluoroacetyl groups.[2]

Conclusion and Modern Perspectives

The first synthesis of n-butyl trifluoroacetate via Fischer esterification stands as a testament to the power and elegance of fundamental reaction mechanisms applied to the emerging field of organofluorine chemistry. The principles of acid catalysis and equilibrium manipulation remain central to chemical synthesis today. While other methods, such as the reaction of n-butanol with trifluoroacetic anhydride, have since been developed for the synthesis of BTFA, the original acid-catalyzed route remains a robust, cost-effective, and pedagogically important method. The continued use of n-butyl trifluoroacetate as a reagent in organic synthesis, particularly for introducing the trifluoroacetyl group, underscores the lasting impact of its initial discovery and synthesis.[2]

References

-

Cheméo. (n.d.). Chemical Properties of Butyl trifluoroacetate (CAS 367-64-6). Retrieved from [Link]

-

Cheméo. (n.d.). Butyl trifluoroacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78987, Butyl trifluoroacetate. Retrieved from [Link]

- Henne, A. L. (1945). Fluoroacetic acids. U.S. Patent No. 2,371,757. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Recovery of Trifluoroacetic acid (TFA) by esterification using packed bed reactor. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butyl trifluoroacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Sarita. (2019). Esterification of Trifluoroacetic Acid with Phenyldiazo. International Journal in Physical and Applied Sciences, 6(2). Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

-

Gallaher, T. N., & Gaul, D. A. (n.d.). The Esterification of Trifluoroacetic Acid: A Variable Temperature NMR Kinetics Study. ACS Publications. Retrieved from [Link]

-

CAS. (n.d.). Butyl 2,2,2-trifluoroacetate. CAS Common Chemistry. Retrieved from [Link]

-

Li, W., et al. (2017). Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2015). Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin. Retrieved from [Link]

Sources

- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 2. Buy n-Butyl trifluoroacetate | 367-64-6 [smolecule.com]

- 3. Efficient esterification of n -butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26722J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijmr.net.in [ijmr.net.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Butyl trifluoroacetate | C6H9F3O2 | CID 78987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemeo.com [chemeo.com]

- 10. Butyl trifluoroacetate [webbook.nist.gov]

An In-depth Technical Guide to the Thermochemical Data of n-Butyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermochemical Data for a Fluorinated Building Block

n-Butyl trifluoroacetate (CAS 367-64-6) is a member of the organofluorine family of compounds, a class of molecules that has seen a dramatic rise in importance across various scientific disciplines, most notably in pharmaceutical and agrochemical development. The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] As a versatile reagent, n-butyl trifluoroacetate serves as a building block for introducing the trifluoroacetyl group or as a precursor in more complex syntheses.

However, the effective and safe utilization of any chemical compound in research and development, and particularly in scaling up processes, is critically dependent on a thorough understanding of its thermochemical properties. Data such as the enthalpy of formation (ΔfH°), heat capacity (Cp), and enthalpy of vaporization (ΔvapH) are not mere academic curiosities; they are fundamental parameters for:

-

Process Safety and Hazard Analysis: The enthalpy of formation is directly related to the energy stored within a molecule and is a critical input for calculating the heat of reaction, which in turn informs risk assessments for thermal runaway events.

-

Reaction and Reactor Design: Heat capacity data is essential for designing effective heat management systems for chemical reactors, ensuring optimal reaction conditions and preventing overheating.

-

Computational Chemistry and Molecular Modeling: Accurate experimental thermochemical data serves as a crucial benchmark for the validation and parameterization of computational models, which are increasingly used to predict reaction outcomes and molecular properties.

Physicochemical Properties of n-Butyl Trifluoroacetate

A clear understanding of the basic physicochemical properties is the foundation upon which thermochemical analysis is built. n-Butyl trifluoroacetate is a colorless liquid at standard conditions. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 367-64-6 | [2][3] |

| Molecular Formula | C6H9F3O2 | [2][3] |

| Molecular Weight | 170.13 g/mol | [2][3] |

| IUPAC Name | butyl 2,2,2-trifluoroacetate | [3] |

| Boiling Point (at 760 mmHg) | 373.3 K (100.15 °C) | [4] |

| Density | 1.711 g/cm³ (Predicted) | [5] |

A Critical Review of Available Thermochemical Data

The thermochemical data for n-butyl trifluoroacetate is sparse, with a notable lack of experimentally determined values for key parameters like the enthalpy of formation. The table below presents the available data, clearly distinguishing between experimental and estimated values to ensure scientific integrity.

| Thermochemical Property | Value | Unit | Method | Source |

| Enthalpy of Vaporization (ΔvapH) | 37.8 | kJ/mol | Experimental (Antoine Equation Fit) | [4] |

| Enthalpy of Formation (hf) | -1009.05 | kJ/mol | Estimated (Joback Method) | [6] |

| Gibbs Free Energy of Formation (gf) | -815.87 | kJ/mol | Estimated (Joback Method) | [6] |

| Ideal Gas Heat Capacity (cpg) at 407.55 K | 226.81 | J/mol·K | Estimated (Joback Method) | [6] |

Expert Insights:

-

Enthalpy of Vaporization: The reported value for the enthalpy of vaporization is derived from vapor pressure measurements over a temperature range, providing a reliable experimental anchor for this specific property.[4]

-

Enthalpy of Formation and Heat Capacity: It is crucial to recognize that the widely cited values for the enthalpy of formation and ideal gas heat capacity are not from direct calorimetric experiments.[6] They are derived from the Joback group contribution method .[6][7] This method estimates properties by summing the contributions of individual functional groups within the molecule. While useful for a first approximation, these values lack the accuracy and reliability of experimental data and should be used with caution in critical applications like safety assessments. The significant strength of the carbon-fluorine bond and its influence on neighboring groups can be a source of error in generalized group contribution schemes.[1]

Experimental Determination of Thermochemical Properties: A Methodological Framework